Caffeic acid phenethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

CAPE natural sources propolis honeybee hives

Natural Source and Chemical Profile of CAPE

CAPE is a specific phenolic compound isolated from honeybee hive propolis [1] [2]. Propolis is a complex mixture bees create from tree buds, sap flows, and other plant exudates, mixing them with beeswax and salivary enzymes [3] [4].

- Primary Source: Propolis from honeybee hives (Apis mellifera) [1] [2].

- Function in the Hive: Bees use propolis as a "bee glue" for sealing cracks, smoothing internal walls, and as an antiseptic barrier to prevent microbial infections and mummify intruders, protecting the entire colony [3] [5] [4].

- Chemical Context: Propolis contains over 300 identified compounds [3]. CAPE belongs to the polyphenol group [6]. Its concentration and the overall composition of propolis are highly variable, depending on the local flora, geography, and season [3] [7].

The table below summarizes key chemical and physical properties of purified CAPE for research purposes.

| Property | Specification |

|---|---|

| Chemical Name | Caffeic Acid Phenethyl Ester [2] |

| Molecular Formula | C₁₇H₁₆O₄ [2] |

| Assay (Purity) | ≥97% (HPLC) [2] |

| Physical Form | White to off-white solid [2] |

| Solubility | Soluble in DMSO (200 mg/mL) and ethanol (50 mg/mL) [2] |

| Storage Conditions | -20°C; protect from light [2] |

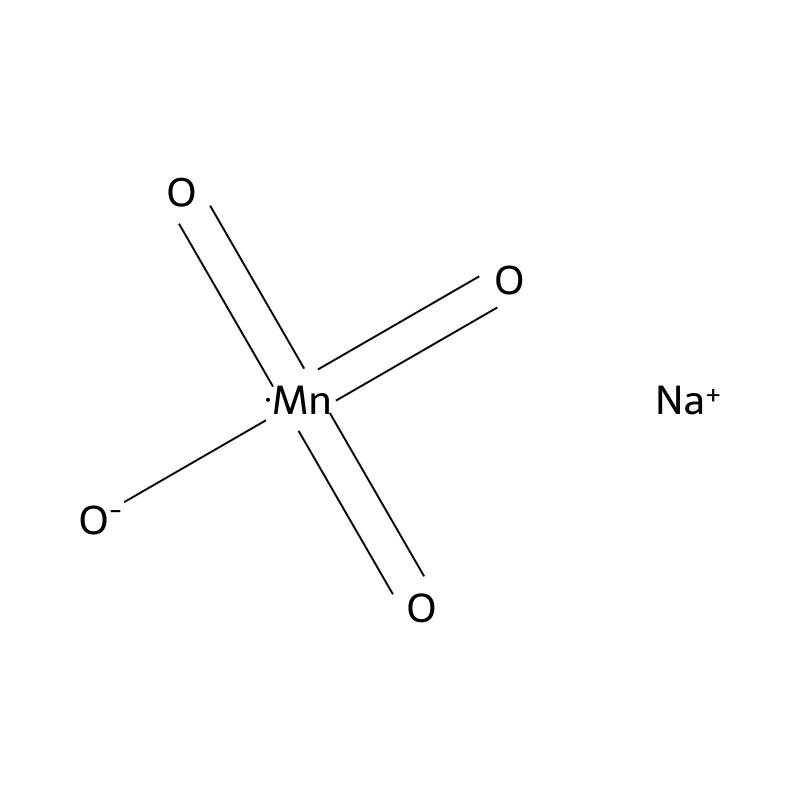

Mechanism of Action in Prostate Cancer

Research indicates CAPE does not kill prostate cancer cells but indefinitely arrests their proliferation by disrupting cellular nutrient-sensing pathways [1].

- Cellular Effect: Daily CAPE administration in mice halved prostate tumor growth rates. Upon treatment cessation, tumors resumed original growth, confirming cytostatic rather than cytotoxic action [1].

- Molecular Mechanism: Using micro-western array protein analysis, researchers found CAPE suppresses the p70S6 kinase and Akt signaling networks [1]. These pathways are crucial for cell growth and proliferation, acting as key sensors for nutritional status. CAPE treatment essentially "tricks" cancer cells into a state of perceived starvation, stopping division [1].

The following diagram illustrates this signaling pathway and the point of CAPE intervention.

CAPE inhibits nutrient-sensing pathways, leading to proliferation arrest.

Key Experimental Models and Protocols

Substantial evidence for CAPE's anticancer potential comes from standardized in vitro and in vivo models.

In Vitro Cell Proliferation Assay

This protocol tests CAPE's direct effect on cancer cell growth in culture [1].

- 1. Cell Line Preparation: Use human prostate cancer cell lines (e.g., LNCaP, PC-3). Culture in standard media.

- 2. CAPE Solution Preparation: Dissolve CAPE in DMSO or ethanol per solubility data, then dilute in cell culture medium. Use low concentrations simulating oral administration [1].

- 3. Treatment & Incubation: Plate cells and treat with CAPE solutions. Include vehicle control. Incubate for set period (e.g., 24-72 hours).

- 4. Proliferation Measurement: Assess cell proliferation rates using methods like resazurin assay [8], MTT, or direct cell counting.

In Vivo Tumor Xenograft Model

This evaluates CAPE's effect in a living organism [1].

- 1. Tumor Inoculation: Graft human prostate cancer cells into immunodeficient mice.

- 2. Treatment Groups: Divide mice into groups: CAPE-treated and vehicle control.

- 3. CAPE Administration: Administer CAPE daily via oral gavage or diet.

- 4. Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate volume. Continue for several weeks (e.g., 6 weeks).

- 5. Post-Treatment Observation: After stopping CAPE, continue monitoring tumor growth to see if proliferation resumes [1].

Proteomic Analysis via Micro-Western Array

This innovative method identified CAPE's mechanism by profiling hundreds of proteins [1].

- 1. Protein Extraction: Lyse cells from control and CAPE-treated samples.

- 2. Micro-Western Array: Spot cell lysates onto array slides. Probe with antibodies against signaling proteins (e.g., phospho-Akt, phospho-p70S6K).

- 3. Data Analysis: Quantify protein levels/activity. Identify significantly altered pathways like p70S6K and Akt [1].

The table below summarizes quantitative findings from key experiments.

| Experimental Model | Key Finding | Quantitative Result | Context / Dosage |

|---|---|---|---|

| In Vitro (Cell Culture) | Suppressed proliferation of human prostate cancer cells [1] | Significant slowdown in cell division | Low concentrations expected after oral administration [1] |

| In Vivo (Mouse Model) | Arrested tumor growth [1] | Tumor growth rate reduced by ~50% | Daily oral administration over 6 weeks [1] |

| In Vivo (Mouse Model) | Tumor growth resumed post-treatment [1] | Tumors regrew at original pace | After cessation of CAPE treatment [1] |

| Spore Inhibition | Inhibited B. subtilis spores [8] | MIC: 156.25 µg/mL | Ethanolic Extract of Propolis (EEP) [8] |

Pharmacological and Research Applications

Beyond prostate cancer, CAPE has broad pharmacological potential.

- Broad Biological Activities: CAPE is recognized for antiviral, anti-inflammatory, and immunomodulatory properties. It is a potent inhibitor of NF-κB activation and HIV-1 integrase, and can induce apoptosis in various oncogene-transformed cells [2].

- Synergistic Potential: Combining CAPE with conventional chemotherapeutics could be a promising strategy. Its cytostatic effect could "freeze" tumor growth while a cytotoxic drug kills cells [1].

- Challenge of Natural Products: A significant hurdle in clinical application of natural compounds like CAPE is the lack of mechanistic understanding. The proteomics approach used for CAPE provides a blueprint for scientifically validating other natural remedies [1].

Challenges and Future Research Directions

Despite promise, several challenges remain for CAPE's development as a therapeutic.

- Bioavailability and Metabolism: Like many polyphenols, CAPE may have limited bioavailability. Research into formulations like solid dispersions to improve dissolution exists for related flavonoids like apigenin [9].

- Standardization of Propolis Extracts: Variability in propolis composition makes standardizing extracts difficult. Research must use well-characterized extracts or pure CAPE [3] [7].

- Clinical Evidence Gap: Most compelling evidence for CAPE is preclinical (in vitro and in vivo). Clinical trials are necessary to confirm efficacy and safety in humans [1].

References

- 1. Beehive extract shows potential as prostate cancer... | ScienceDaily [sciencedaily.com]

- 2. CAPE [sigmaaldrich.com]

- 3. Composition and functional properties of propolis (bee glue) [pmc.ncbi.nlm.nih.gov]

- 4. Propolis [en.wikipedia.org]

- 5. The honey bee “hive” microbiota: meta-analysis reveals a ... [frontiersin.org]

- 6. Propolis: A Wonder Bees Product and Its Pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress of Propolis for Its Biological and Chemical ... [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory activities of propolis, nisin, melittin and essential ... [pmc.ncbi.nlm.nih.gov]

- 9. Functionality of apigenin as a potent antioxidant with ... [pubmed.ncbi.nlm.nih.gov]

CAPE Nrf2 HO-1 pathway activation oxidative stress

The Nrf2/HO-1 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a crucial cellular defense mechanism against oxidative stress. The diagram below illustrates its core regulation mechanism.

Core mechanism of the Nrf2/HO-1 pathway.

- Pathway Mechanics: Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and proteasomal degradation, maintaining low cellular levels [1] [2]. Upon exposure to oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified. This leads to a conformational change, halting Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus [3] [1].

- Gene Activation: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes [1] [2]. This activates the transcription of key antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1), Glutathione Peroxidase 4 (GPX4), and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [1] [4] [5].

- Downstream Effects: The products of these genes work in concert to mitigate oxidative damage. HO-1 catalyzes the degradation of heme into biliverdin (later converted to bilirubin), carbon monoxide, and free iron, which have antioxidant, anti-inflammatory, and cytoprotective effects [1] [6]. GPX4 is particularly critical as it reduces lipid hydroperoxides, thereby preventing a form of regulated cell death called ferroptosis [4] [5].

Key Antioxidant Enzymes Regulated by Nrf2

The table below summarizes the core antioxidant enzymes activated through the Nrf2/ARE pathway and their functions.

| Enzyme / Factor | Primary Function | Role in Oxidative Stress Defense |

|---|---|---|

| Heme Oxygenase-1 (HO-1) | Catalyzes degradation of pro-oxidant heme into antioxidant biliverdin/bilirubin, carbon monoxide, and free iron [1] [6]. | Confers cytoprotection against oxidative injury; its induction is a hallmark of Nrf2 pathway activation. |

| Glutathione Peroxidase 4 (GPX4) | Reduces lipid hydroperoxides to their corresponding alcohols, using glutathione (GSH) [4] [5]. | Protects against phospholipid peroxidation and ferroptosis, a key cell death mechanism in stroke and other diseases [4] [5]. |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radical (O₂•⁻) into oxygen and hydrogen peroxide [2]. | Serves as the first line of defense against ROS by neutralizing superoxide. |

| Catalase (CAT) | Converts hydrogen peroxide (H₂O₂) into water and oxygen [2]. | Prevents the accumulation of H₂O₂, which could otherwise lead to highly reactive hydroxyl radical formation. |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Catalyzes the two-electron reduction of quinones, preventing their participation in redox cycling [1]. | Functions as a phase II detoxification enzyme, reducing oxidative stress from xenobiotics. |

Experimental Approaches for Pathway Analysis

Studying the Nrf2/HO-1 pathway involves a combination of cellular, molecular, and biochemical techniques. The workflow below outlines a general strategy for investigating an activator's effect.

A general workflow for investigating Nrf2/HO-1 pathway activation.

- In Vitro Models: Common cell lines include human bronchial epithelial cells (16HBE), human umbilical vein endothelial cells (HUVECs), and neuronal cells (SH-SY5Y), treated with the compound of interest and often an oxidative stress inducer [5] [7].

- Oxidative Stress & Cytotoxicity Markers: Key parameters to measure include Reactive Oxygen Species (ROS) using DCFH-DA probes, lipid peroxidation (Malondialdehyde, MDA), glutathione (GSH) levels, and cell viability via MTT and Lactate Dehydrogenase (LDH) assays [5] [7].

- Pathway Component Analysis:

- Western Blotting: To detect protein levels of Nrf2 (nuclear fraction), HO-1, GPX4, and Keap1 [5] [7].

- Quantitative PCR (qPCR): To measure mRNA levels of target genes like

HMOX1(HO-1),GPX4, andNQO1[7] [8]. - Immunofluorescence: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus [1].

- Functional Validation: Using specific pharmacological inhibitors is crucial to establish a causal link. ML-385 inhibits Nrf2 and ML-210 inhibits GPX4; their use should abrogate the protective effects of a true Nrf2 activator [4] [5]. Similarly, the HO-1 inhibitor Zinc Protoporphyrin (ZnPP) can be used [8].

Important Nuances and Considerations

While generally protective, the Nrf2/HO-1 pathway's effects are context-dependent. For instance, in cholestatic liver injury, its activation can lead to toxic bilirubin accumulation, exacerbating damage [8]. This highlights the importance of thorough investigation across different disease models.

References

- 1. Role of Nrf2/HO-1 system in development, oxidative stress ... [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2 and Oxidative Stress: A General Overview of ... [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the Nrf2 Signaling Pathway as a Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Nrf2/HO-1/GPX4 pathway by cGAMP ... [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Nrf2/HO-1/GPX4 pathway by cGAMP ... [sciencedirect.com]

- 6. Activation of Nrf2/HO-1 signaling: An important molecular ... [sciencedirect.com]

- 7. Nrf-2/HO-1 activation protects against oxidative stress and ... [nature.com]

- 8. Activation of Nrf2/HO-1 signaling pathway exacerbates ... [nature.com]

Comprehensive Technical Review: CAPE Pharmacological Activities with Focus on Antioxidant and Anti-inflammatory Mechanisms

Introduction and Molecular Overview

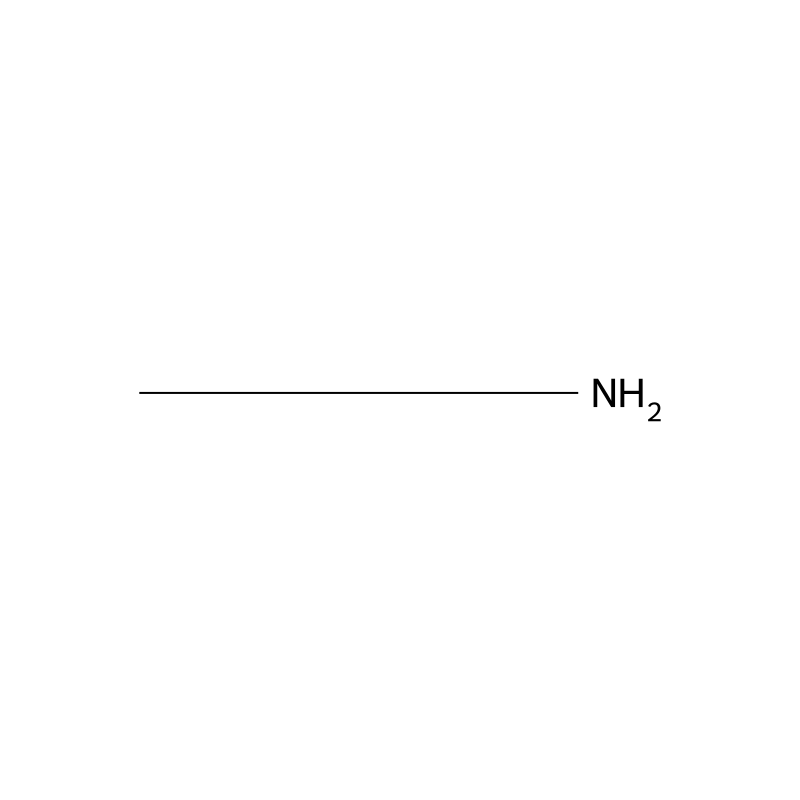

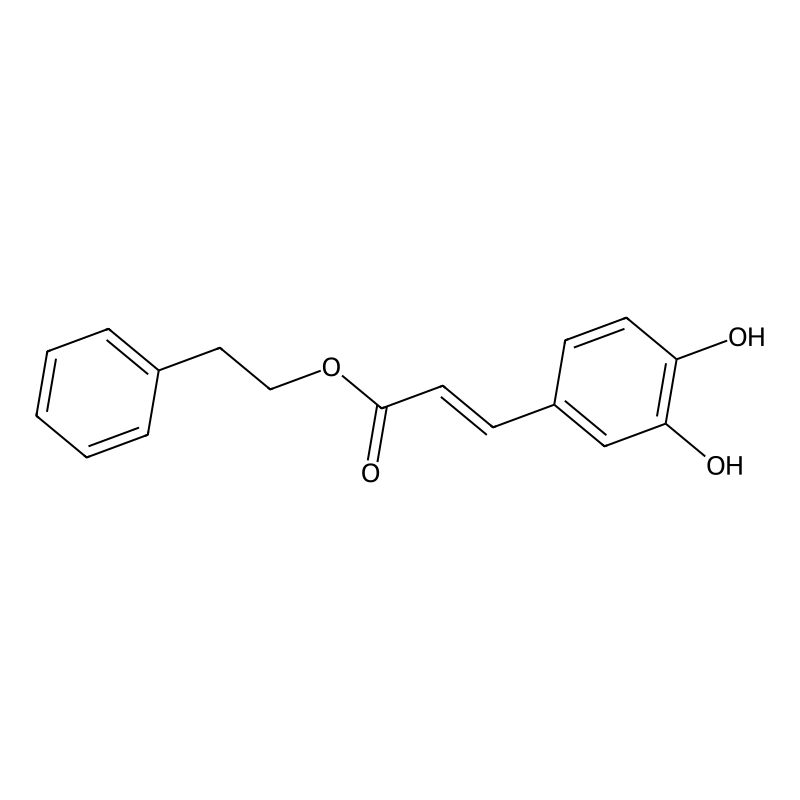

Caffeic acid phenethyl ester (CAPE) is a biologically active natural polyphenol compound predominantly found in honeybee propolis, where it contributes significantly to the observed therapeutic effects of this traditional medicine. First isolated and characterized in 1988, CAPE has emerged as a research cornerstone in natural product pharmacology due to its diverse biological activities and potential therapeutic applications. The compound is chemically characterized as phenethyl 3-(3,4-dihydroxyphenyl) acrylate, featuring a catechol ring structure with hydroxyl groups that confer potent antioxidant properties, combined with a lipophilic phenethyl moiety that enhances membrane permeability [1] [2].

The structural configuration of CAPE positions it as a particularly interesting molecule for drug development. The caffeic acid component demonstrates higher antioxidant capacity than related phenylpropanoids such as ferulic acid and p-coumaric acid, while the phenethyl alcohol segment contributes to its enhanced bioavailability compared to more hydrophilic analogs [2]. CAPE concentrations in propolis vary significantly based on geographical origin, with analyses revealing concentrations ranging from 0 to 11.4 mg/g of raw propolis, with highest concentrations documented in samples from Mexico and Spain [2]. This variability has prompted increased interest in standardized CAPE preparations and synthetic derivatives for consistent pharmacological applications.

Table 1: Fundamental Chemical and Biological Characteristics of CAPE

| Property | Description | Research Significance |

|---|---|---|

| Chemical Structure | Phenethyl 3-(3,4-dihydroxyphenyl) acrylate | Catechol ring provides redox activity; ester linkage enables derivatization |

| Natural Source | Honeybee propolis (variable concentration: 0-11.4 mg/g) | Geographical variations affect composition; standardization challenges |

| Solubility | Hydrophobic/lipophilic | Limited water solubility impacts bioavailability; requires formulation strategies |

| Metabolic Stability | Species-dependent hydrolysis (carboxylesterase-mediated) | Rapid hydrolysis in rat plasma but not in human plasma; impacts translational research |

| Blood-Brain Barrier | Demonstrated permeability in rat models | Critical for neuroprotective applications; enables CNS targeting |

Antioxidant Mechanisms of Action

Nrf2 Pathway Activation

CAPE demonstrates a multifaceted antioxidant strategy primarily mediated through the activation of the Nrf2 pathway, a master regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. Upon exposure to oxidative stress or CAPE intervention, Nrf2 dissociation occurs, allowing its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes [2] [3]. This binding initiates the transcriptional upregulation of phase II detoxifying enzymes including NAD(P)H quinone dehydrogenase 1, heme oxygenase-1, glutathione S-transferases, and glutamate-cysteine ligase [2].

The molecular mechanisms underlying CAPE-mediated Nrf2 activation are not fully elucidated, but current evidence suggests direct interaction with cysteine residues on Keap1, modifying its conformation and facilitating Nrf2 release [3]. This genomic action represents a delayed protective response, with gene expression changes typically occurring over hours, providing sustained antioxidant protection by enhancing the cellular capacity to neutralize reactive oxygen species (ROS) over extended periods [2]. The redox-sensitive signaling initiated by CAPE through this pathway establishes an adaptive cellular defense system against subsequent oxidative insults, a phenomenon particularly relevant in chronic neurodegenerative conditions and age-related oxidative stress pathologies [1].

Rapid TRPV1-Mediated Antioxidant Effects

Recent groundbreaking research has revealed a novel mechanism for CAPE's antioxidant activity through transient receptor potential vanilloid 1 (TRPV1) channel activation. A 2025 study demonstrated that at nanomolar concentrations, CAPE induces rapid and transient calcium influx in microvascular endothelial cells through specific interaction with TRPV1 channels, which function as molecular sensors for CAPE at the plasma membrane [4] [5] [6]. This non-genomic signaling occurs within seconds to minutes, contrasting with the slower genomic Nrf2-mediated pathway, and represents a fundamental advancement in understanding CAPE's cellular recognition.

The sequence of events in this rapid antioxidant response involves: (1) CAPE binding to TRPV1 channels on the endothelial cell membrane; (2) activation of non-selective cationic currents leading to calcium and sodium influx; (3) initiation of intracellular signaling cascades; and (4) rapid reduction of disulfide bonds on cytoplasmic proteins as captured in real-time using the HyPer biosensor system [5]. This mechanism was specifically demonstrated in endothelial cells, where calcium influx through TRPV1 was necessary for observing CAPE-induced cytoplasmic redox changes, directly linking ion channel activation to antioxidant effects [4]. The discovery of this pathway provides a mechanistic explanation for CAPE's documented vasodilatory effects and suggests TRPV1 activation as a therapeutic strategy for cardiovascular protection through rapid redox modulation [6].

Figure 1: CAPE's dual-pathway antioxidant mechanism showing both genomic (Nrf2-mediated) and rapid (TRPV1-mediated) protective responses

Anti-inflammatory Mechanisms

NF-κB Pathway Inhibition

CAPE exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Under resting conditions, NF-κB is sequestered in the cytoplasm bound to its inhibitory protein IκBα. Pro-inflammatory stimuli trigger IκB kinase (IKK)-mediated phosphorylation of IκBα, leading to its ubiquitination and degradation, thereby releasing NF-κB for nuclear translocation [1] [2]. CAPE intervenes in this activation cascade by directly inhibiting IKK activity, preventing IκBα phosphorylation and subsequent degradation, thereby maintaining NF-κB in its inactive cytoplasmic complex [3].

The transcriptional regulation imposed by CAPE through NF-κB inhibition has profound downstream consequences on inflammatory mediator production. Through this mechanism, CAPE significantly suppresses expression of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukins (IL-1β, IL-6, and IL-8), and cyclooxygenase-2 (COX-2) [2]. This broad-spectrum cytokine modulation underlies CAPE's therapeutic potential in various inflammatory conditions, from neuroinflammation in neurodegenerative diseases to systemic inflammation in metabolic disorders. Molecular studies suggest that CAPE's specific interaction with IKK occurs at undefined binding sites, with research ongoing to elucidate the precise structural interactions to facilitate derivative development [3].

Integrated Antioxidant and Anti-inflammatory Activity

The therapeutic significance of CAPE stems from its dual-targeting capability addressing both oxidative stress and inflammation, two pathophysiological processes that intimately interact in numerous chronic diseases. The interplay between these systems creates vicious cycles in which ROS activate pro-inflammatory transcription factors like NF-κB, while inflammatory cells generate additional ROS, amplifying tissue damage [7]. CAPE simultaneously disrupts this cycle at multiple points: (1) by enhancing cellular antioxidant capacity through Nrf2 activation; (2) by directly scavenging reactive oxygen and nitrogen species through its catechol structure; and (3) by suppressing inflammation at the transcriptional level through NF-κB inhibition [1] [2] [7].

This multi-modal activity positions CAPE as a promising candidate for conditions characterized by concurrent oxidative stress and inflammation, including neurodegenerative disorders, metabolic syndrome, cardiovascular diseases, and cancer [1] [7]. The demonstrated ability of CAPE to cross the blood-brain barrier further enhances its potential for addressing neuroinflammatory conditions [1]. The synergistic disruption of these interconnected pathological processes represents a significant advantage over single-target approaches, particularly for complex chronic diseases with multifactorial etiology.

Table 2: Quantitative Assessment of CAPE's Antioxidant and Anti-inflammatory Effects in Experimental Models

| Experimental Model | Parameter Measured | CAPE Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| Microvascular endothelial cells | Cytoplasmic redox changes | Nanomolar range | Rapid reduction of disulfide bonds via TRPV1 | [5] |

| Cerebellar granule neurons | ROS formation | Not specified | Significant reduction | [1] |

| Cerebellar granule neurons | Caspase-3 activity | Not specified | Complete inhibition | [1] |

| Aging rat brain | MDA level | 15 mg/kg/day, i.p., 95 days | Reduced to young rat levels | [1] |

| Aging rat brain | SOD, CAT, GSH-Px activities | 15 mg/kg/day, i.p., 95 days | Increased to young rat levels | [1] |

| In vitro models | NF-κB activation | Not specified | Significant inhibition | [2] |

| HT29 colorectal cancer cells | Cell viability (with hyperthermia) | 15 µg/mL (IC50) | Significant cytotoxicity | [8] |

Neuroprotective Applications

The central nervous system represents a major therapeutic target for CAPE, with substantial evidence supporting its neuroprotective efficacy across diverse pathological conditions. CAPE's ability to cross the blood-brain barrier enables direct interactions with neural cells, where it counteracts multiple pathological processes including oxidative stress, neuroinflammation, and apoptosis [1]. In aging rat models, long-term CAPE administration (15 mg/kg/day for 95 days) reversed age-associated oxidative stress markers, increasing superoxide dismutase, catalase, and glutathione peroxidase activities while reducing malondialdehyde levels in cerebral and cerebellar tissues to those comparable with young rats [1].

CAPE demonstrates particular promise in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where it addresses fundamental pathogenic mechanisms including protein misfolding, mitochondrial dysfunction, and chronic neuroinflammation [1] [2]. In experimental models of Parkinson's disease, CAPE modulated neurotogenesis in PC12 cells challenged with the dopaminergic neurotoxin MPP+, inducing the formation, elongation, and ramification of neurites while inhibiting toxin-induced neurite shortening [1]. This effect was associated with increased expression of neuronal proteins responsible for axonal growth (GAP-43) and synaptogenesis (synaptophysin and synapsin I), indicating potential for structural and functional neural recovery [1].

The anti-apoptotic properties of CAPE contribute significantly to its neuroprotective profile. In cerebellar granule neurons subjected to apoptotic stimuli, CAPE blocked neuronal death through inhibition of mitochondrial cytochrome c release, reduction of free radical generation, and suppression of caspase-3 and caspase-9 activities [1]. Notably, CAPE completely blocked NF-κB activation in this model without interfering with intracellular Ca2+ concentration dynamics, suggesting specific targeting of apoptotic signaling pathways [1]. Similar anti-apoptotic effects were observed in developing rat brains following pentylenetetrazole-induced status epilepticus, where CAPE treatment diminished apoptosis, preserved neuronal numbers, and reduced caspase-3-positive cells in the hippocampus and prefrontal cortex [1].

Formulation Strategies and Bioavailability Enhancement

The translational potential of CAPE faces significant challenges due to its inherent physicochemical properties, particularly limited water solubility and chemical instability of the catechol hydroxy groups which are susceptible to oxidation [9] [3] [8]. These limitations have prompted the development of innovative drug delivery systems designed to enhance stability, bioavailability, and targeted delivery while preserving biological activity. Recent advances have yielded various formulation approaches including nanoencapsulation, polymeric conjugates, and lipid-based systems that significantly improve CAPE's pharmacokinetic profile and therapeutic efficacy [9] [8].

Polymer-based nanoparticles represent a particularly promising strategy, as demonstrated by a 2025 study developing pegylated Fe3O4 magnetic nanoparticles conjugated with CAPE for targeted therapy and hyperthermia treatment of colorectal cancer [8]. This system achieved a stable macromolecular complex with optimal size distribution (163.2 nm) and stability (zeta potential -38.8 mV), exhibiting pH-dependent sustained release kinetics with enhanced release under acidic conditions mimicking the tumor microenvironment [8]. The superparamagnetic properties of this formulation enable targeted delivery through external magnetic fields while facilitating hyperthermia applications, creating a multifaceted therapeutic platform. The PEGylation prevented oxidation and aggregation of the magnetic core while enhancing water solubility and bioavailability, addressing multiple delivery challenges simultaneously [8].

Alternative formulation approaches include liposomal encapsulation, which has demonstrated enhanced efficacy in experimental models. A nano-liposomal formulation of CAPE significantly modulated both Nrf2 and NF-κB signaling pathways while alleviating experimentally induced acute pancreatitis in a rat model [3]. Other polymeric carriers including chitosan, poly-lactic-co-glycolic acid (PLGA), and various dendrimers have been explored to improve CAPE stability and bioavailability [9] [8]. These advanced delivery systems represent crucial advancements in overcoming the pharmacokinetic limitations that have hindered clinical translation of CAPE, potentially enabling its full therapeutic potential to be realized in diverse pathological conditions.

Table 3: Advanced Formulation Strategies for CAPE Delivery

| Formulation Type | Key Characteristics | Demonstrated Efficacy | Research Status |

|---|---|---|---|

| Pegylated Fe3O4 Magnetic Nanoparticles | Size: 163.2 nm; Zeta potential: -38.8 mV; pH-dependent release | IC50 15 µg/mL in HT29 cells with hyperthermia; tumor growth inhibition | Preclinical [8] |

| Nano-liposomal Formulation | Improved membrane permeability; enhanced stability | Modulated Nrf2 and NF-κB pathways; reduced pancreatitis in rat model | Preclinical [3] |

| Polymeric Nanoparticles (PLGA, Chitosan) | Controlled release profiles; improved bioavailability | Enhanced anti-inflammatory and antioxidant effects in various models | Preclinical [9] |

| Structural Derivatives | Chemical modifications to improve stability and potency | Enhanced biological activity with specific derivatives | Experimental [2] [3] |

Experimental Methodologies

Key Research Protocols

The methodological framework for investigating CAPE's pharmacological activities encompasses sophisticated cellular and molecular techniques designed to elucidate its complex mechanisms of action. For assessing the novel TRPV1-mediated antioxidant pathway, researchers have employed calcium imaging in microvascular endothelial cells using Fura-2 AM fluorescence dye, with simultaneous monitoring of cytoplasmic sodium levels using SBFI-AM [5]. This approach allows real-time quantification of ion flux following CAPE exposure, with experiments conducted in KRH buffer (containing in mM: 140 NaCl, 4.7 KCl, 20 HEPES, 1.25 MgSO4, 1.25 CaCl2; pH 7.4) supplemented with 5 mM glucose [5]. To confirm TRPV1 specificity, complementary approaches including electrophysiological recordings, pharmacological inhibition with TRPV1 antagonists, and RNA silencing assays are employed [4] [5].

The redox monitoring techniques represent another critical methodological dimension, particularly the implementation of the genetically encoded HyPer biosensor system for real-time detection of cytoplasmic redox changes [5] [6]. This innovative approach involves introducing HyPer into endothelial cells via adenoviral infection, with subsequent excitation at 420 and 490 nm while collecting emitted light with a Long Pass filter over 520 nm [5]. This sensitive system captures rapid redox shifts within seconds to minutes of CAPE exposure, directly linking TRPV1 activation and calcium influx to alterations in the reducing environment of the cytoplasm [5]. For assessment of NF-κB inhibition, standard methodologies include electrophoretic mobility shift assays (EMSA), reporter gene assays, and Western blot analysis of IκBα degradation and NF-κB nuclear translocation [1] [2].

Pharmacological Testing Models

In vitro models for evaluating CAPE's neuroprotective effects frequently employ primary cultures of cerebellar granule neurons, which provide a sensitive system for studying apoptotic mechanisms [1]. These cultures are typically maintained in conditions with varying potassium concentrations (5 mM KCl for apoptosis induction), with CAPE's anti-apoptotic effects assessed through measurements of ROS formation, caspase-3 and caspase-9 activities, cytochrome c release, and NF-κB activation [1]. For excitotoxicity studies, cerebellar granule neurons are exposed to glutamate receptor overstimulation, evaluating CAPE's ability to inhibit necrosis mediated by p38 phosphorylation and apoptosis mediated by cytochrome c release and caspase-3 activation [1].

In vivo models provide critical translational insights, with neurodegenerative studies frequently employing aging rat models (e.g., 18-month-old Sprague Dawley rats) treated with CAPE at 15 mg/kg/day via intraperitoneal injection for extended periods (up to 95 days) [1]. These investigations analyze biochemical parameters including malondialdehyde levels, antioxidant enzyme activities (SOD, CAT, GSH-Px), and reduced glutathione concentrations in cerebral and cerebellar tissues, complemented by histopathological assessment [1]. Seizure models utilizing pentylenetetrazole-induced status epilepticus allow evaluation of CAPE's anti-apoptotic effects in developing brain, with quantification of caspase-3-positive cells in hippocampal and prefrontal cortex regions [1]. The methodological rigor across these diverse experimental systems strengthens the evidence base supporting CAPE's multifaceted pharmacological profile.

Figure 2: Experimental methodologies for investigating CAPE's pharmacological mechanisms including key assays, model systems, and measured parameters

Conclusion and Future Perspectives

CAPE represents a multifaceted therapeutic agent with demonstrated efficacy across a remarkable range of pathological conditions, primarily mediated through its coordinated antioxidant and anti-inflammatory activities. The recent discovery of its rapid TRPV1-mediated antioxidant mechanism, operating within seconds to minutes alongside the slower genomic Nrf2 pathway, provides novel insights into its cellular actions and potential therapeutic applications [4] [5] [6]. The dual-pathway approach exemplified by CAPE—simultaneously targeting oxidative stress and inflammation—represents a promising strategy for addressing complex chronic diseases with multifactorial etiology, particularly neurodegenerative disorders, metabolic syndrome, and cancer [1] [2] [7].

Despite substantial advances in understanding CAPE's pharmacological activities, several research challenges remain to be addressed. The precise molecular interactions between CAPE and its cellular targets, particularly the specific binding sites on IKK and Keap1, require further elucidation to facilitate rational drug design [3]. Additionally, while innovative formulation strategies have improved CAPE's bioavailability, translation to clinical applications demands more comprehensive pharmacokinetic and safety studies in humans [9] [8]. The species-dependent metabolism of CAPE, with rapid hydrolysis in rat plasma but stability in human plasma due to differential carboxylesterase expression, highlights the importance of appropriate model selection in preclinical development [1].

References

- 1. CAPE and Neuroprotection: A Review [mdpi.com]

- 2. Therapeutic Potential of this compound ( Cape ) and... [preprints.org]

- 3. This compound (CAPE): Biosynthesis ... [mdpi.com]

- 4. The antioxidant property of CAPE depends on TRPV1 ... [sciencedirect.com]

- 5. The antioxidant property of CAPE depends on TRPV1 ... [pmc.ncbi.nlm.nih.gov]

- 6. The antioxidant property of CAPE depends on TRPV1 ... [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Interplay of Antioxidants, Inflammation, and ... [pmc.ncbi.nlm.nih.gov]

- 8. Development and characterization of pegylated Fe 3 O 4 [nature.com]

- 9. This compound (CAPE): cornerstone ... [sciencedirect.com]

Comprehensive Technical Analysis: CAPE-Mediated Modulation of MAPK and Akt Signaling Pathways

Introduction to CAPE and Signaling Pathway Modulation

Caffeic acid phenethyl ester (CAPE) is a hydrophobic bioactive polyphenol compound predominantly found in honeybee propolis, with documented antioxidant, anti-inflammatory, and antiproliferative properties that have attracted significant scientific interest for therapeutic applications. CAPE's chemical structure consists of a caffeic acid moiety linked to a phenethyl group, contributing to its hydrophobic character and biological activity. Recent research has illuminated CAPE's ability to modulate crucial intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Akt (Protein Kinase B) pathways, which represent central regulatory networks controlling cell survival, proliferation, differentiation, and death. The molecular mechanisms underlying CAPE's signaling modulation extend beyond simple enzyme inhibition to include ion channel interactions, redox regulation, and epigenetic modifications, making it a promising multi-target agent for therapeutic intervention in cancer and other proliferation-related disorders. [1] [2]

The therapeutic targeting of signaling pathways represents a cornerstone of modern molecular medicine, with both MAPK and PI3K/Akt pathways frequently dysregulated in various human cancers. The MAPK signaling cascade comprises several distinct pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which collectively regulate cellular responses to external stimuli. Similarly, the PI3K/Akt pathway serves as a critical intracellular signaling pathway governing cellular survival, metabolism, and growth under both normal physiological and pathological conditions. CAPE's ability to simultaneously target multiple components within these pathways offers a strategic advantage over single-target inhibitors, potentially reducing compensatory resistance mechanisms that often limit targeted therapeutic efficacy. This technical guide comprehensively examines the molecular mechanisms, experimental approaches, and therapeutic applications of CAPE-mediated modulation of these vital signaling pathways. [3] [4] [5]

Molecular Mechanisms of CAPE in MAPK Pathway Modulation

CAPE's Multifaceted Interactions with MAPK Signaling Components

The MAPK pathway comprises three major subpathways—ERK, JNK, and p38—that regulate diverse cellular processes including proliferation, differentiation, stress response, and apoptosis. CAPE demonstrates dose-dependent and context-specific effects across these MAPK signaling branches, primarily exerting inhibitory actions on proliferation-promoting pathways while activating stress-responsive pathways that can lead to growth arrest or apoptosis in malignant cells. Specifically, CAPE treatment has been shown to suppress phosphorylation of ERK1/2 in prostate cancer cells, thereby inhibiting the proliferative signals transmitted through this pathway. The ERK pathway, typically activated by growth factors and mitogens, promotes cell cycle progression and escape from programmed cell death when hyperactive; CAPE intervention disrupts this signaling at multiple levels, including downstream reduction of transcription factors that drive expression of cyclins and other cell cycle regulators. This inhibitory effect positions CAPE as a promising natural product for targeting cancers driven by aberrant MAPK/ERK signaling, such as those with RAS or RAF mutations. [3] [2]

Beyond ERK modulation, CAPE significantly influences the stress-activated JNK and p38 MAPK pathways, which play crucial roles in cellular responses to inflammatory cytokines, oxidative stress, and genotoxic damage. Research indicates that CAPE can activate JNK signaling under specific conditions, particularly in transformed cells, leading to phosphorylation of transcription factors like c-Jun and ATF-2 that regulate genes involved in apoptosis and cell cycle arrest. Similarly, CAPE modulates p38 MAPK activity, with studies demonstrating that it affects both phosphorylation status and downstream targets of this pathway. The p38 pathway participates in regulating autophagy through phosphorylation of autophagy-related proteins, including ATG5, which influences autophagosome formation and maturation. CAPE's ability to simultaneously dampen proliferative signaling through ERK while potentially enhancing stress-activated signaling through JNK and p38 creates a synergistic pro-apoptotic environment in cancer cells, highlighting its multi-target mechanism of action. This coordinated modulation of multiple MAPK branches underscores CAPE's potential as a systems-level intervention rather than a single-pathway inhibitor. [3] [6]

Table 1: Comprehensive Effects of CAPE on MAPK Signaling Pathways

| MAPK Pathway | CAPE-Mediated Effects | Downstream Consequences | Experimental Evidence |

|---|---|---|---|

| ERK1/2 | Suppression of phosphorylation at T202/Y204 (ERK1) and T183/Y185 (ERK2) | Reduced cell cycle progression; Decreased proliferation; Inhibition of migration | Prostate cancer models showing reduced ERK1/2 phosphorylation [2] |

| JNK | Context-dependent activation; Enhanced phosphorylation | Increased c-Jun activation; Promotion of apoptosis in transformed cells; Cell cycle arrest | Studies in colorectal cancer models demonstrating JNK-mediated effects [3] |

| p38 MAPK | Modulation of phosphorylation status; Altered activity | Regulation of autophagy; Stress response modulation; Influence on apoptosis | Connections to autophagy regulation via ATG5 phosphorylation [6] |

| Upstream Regulators | Inhibition of HRAS, RAF1 expression; Suppression of EGFR signaling | Disrupted MAPK activation cascade; Reduced signal transduction from growth factor receptors | Gene expression analysis showing decreased HRAS, RAF1 mRNA levels [2] |

Visualization of CAPE-Mediated MAPK Signaling Modulation

The following diagram illustrates the molecular targets and regulatory effects of CAPE on the major MAPK signaling pathways:

CAPE targets multiple MAPK pathway components, inhibiting proliferation signals while modulating stress pathways.

Molecular Mechanisms of CAPE in PI3K/Akt Pathway Modulation

Strategic Intervention in PI3K/Akt Signaling Cascade

The PI3K/Akt pathway represents a central intracellular signaling axis frequently hyperactivated in human cancers, promoting cell survival, growth, and metabolic reprogramming. CAPE demonstrates multi-tiered suppression of this pathway, targeting both upstream regulators and core pathway components. Research in prostate cancer models reveals that CAPE significantly reduces expression levels of key signaling molecules including HRAS, RAF1, AKT2, and GSK3A, effectively dampening signal transmission through this critical pathway. Furthermore, CAPE treatment decreases phosphorylation of EGFR at multiple tyrosine residues (Y845, Y1069, Y1148, Y1173), thereby limiting one of the primary activation mechanisms for PI3K/Akt signaling. This upstream intervention is particularly therapeutically relevant given that EGFR is frequently upregulated in epithelial cancers but EGFR-targeted monotherapies often yield suboptimal outcomes due to parallel activation of alternative survival pathways, especially PI3K/Akt. [2]

At the core of the PI3K/Akt pathway, CAPE directly impacts Akt activation and function, as evidenced by reduced phosphorylation at both Ser473 and Thr308 residues, which are essential for full Akt activation. This dual phosphorylation inhibition effectively compromises Akt's ability to transmit survival signals to downstream substrates. The functional consequences of this suppression are evident in experimental models where CAPE treatment inhibits EGF-induced migration of prostate cancer cells and demonstrates additive effects when combined with EGFR inhibitors like gefitinib. In vivo studies further corroborate these findings, showing that CAPE administration (15 mg/kg/3 days for 14 days) suppresses tumor growth in prostate xenograft models while concurrently reducing levels of proliferation marker Ki67 and key signaling components including phospho-EGFR Y845, MMP-9, phospho-Akt S473, phospho-Akt T308, Ras, and Raf-1 in tumor tissues. This coordinated downregulation of both upstream initiators and downstream effectors positions CAPE as a comprehensive modulator of the PI3K/Akt axis with potential to overcome the resistance mechanisms that often limit targeted pathway inhibitors. [2]

Cross-Pathway Integration and Systems-Level Effects

CAPE's signaling modulation extends beyond linear pathway suppression to include cross-pathway integration that enhances its therapeutic potential. The interconnection between MAPK and PI3K/Akt pathways represents a common mechanism of adaptive resistance in cancer therapy, where inhibition of one pathway leads to compensatory activation of the other. CAPE's simultaneous targeting of both pathways creates a synergistic anti-proliferative effect that prevents this compensatory activation. Additionally, emerging evidence suggests that CAPE's modulation of TRPV1 ion channels influences cytoplasmic calcium levels, which may indirectly affect Akt signaling through calcium-sensitive regulatory proteins. The rapid calcium influx triggered by CAPE-TRPV1 interaction occurs within seconds to minutes and has been linked to activation of antioxidant responses in endothelial cells, suggesting potential context-dependent protective effects in non-malignant cells that warrant further investigation for therapeutic window optimization. [1] [2]

Table 2: Comprehensive Effects of CAPE on PI3K/Akt Signaling Pathway

| Pathway Component | CAPE-Mediated Effects | Functional Consequences | Experimental Evidence |

|---|---|---|---|

| EGFR Upstream | Reduced phosphorylation at multiple tyrosines (Y845, Y1069, Y1148, Y1173) | Decreased pathway activation; Reduced downstream signaling | Western blot analysis in prostate cancer cells [2] |

| Gene Expression | Downregulation of HRAS, RAF1, AKT2, GSK3A, EGF | Limited signaling capacity; Reduced pathway component availability | Gene expression analysis in prostate cancer models [2] |

| Akt Phosphorylation | Suppressed phosphorylation at S473 and T308 | Impaired Akt activation; Reduced survival signaling | In vitro and in vivo models showing reduced p-Akt levels [2] |

| Functional Outcomes | Inhibition of EGF-induced migration; Additive effects with gefitinib | Suppressed tumor growth; Reduced Ki67, MMP-9 in xenografts | Migration assays and xenograft studies [2] |

| Cross-Pathway Effects | Simultaneous MAPK and Akt pathway suppression | Prevents compensatory signaling; Enhanced efficacy | Combination studies with EGFR inhibitors [2] |

Experimental Protocols for Studying CAPE Signaling Modulation

Methodologies for Signaling Pathway Analysis

The investigation of CAPE's effects on MAPK and Akt signaling pathways employs a suite of sophisticated molecular and cellular techniques that provide comprehensive insights into its mechanisms of action. Western blot analysis represents a fundamental approach for evaluating protein expression and activation status, with protocols typically involving cell lysis in RIPA buffer supplemented with protease and phosphatase inhibitors, protein quantification by BCA assay, SDS-PAGE separation, transfer to PVDF membranes, and immunoblotting with phospho-specific antibodies targeting key signaling nodes including p-ERK (T202/Y204), p-Akt (S473 and T308), p-EGFR (Y845, Y1069, Y1148, Y1173), and corresponding total proteins for normalization. For enhanced detection sensitivity and quantification, immunoprecipitation protocols can be employed prior to Western blotting, particularly for studying protein complexes and modification states. These core techniques should be complemented by gene expression analysis using RT-qPCR to quantify changes in transcript levels of pathway components (HRAS, RAF1, AKT2, GSK3A, EGF), with primer sets validated for efficiency and specificity, and normalization to appropriate reference genes. [2]

Advanced cellular imaging techniques provide spatial and temporal resolution of signaling events, with calcium and sodium imaging using ratiometric fluorescent dyes (Fura-2 AM for Ca2+, SBFI-AM for Na+) revealing CAPE-induced ion fluxes through TRPV1 channels. Standard protocols involve loading cells with 5 μM dye for 30 minutes at room temperature in KRH-glucose buffer, followed by de-esterification for 20 minutes, and imaging using dual-excitation microscopy (340/380 nm for Fura-2, 340/385 nm for SBFI) with emission collection above 520 nm. For real-time monitoring of redox changes resulting from signaling modulation, the HyPer biosensor can be expressed in target cells via adenoviral infection, with imaging performed using excitation at 420 nm and 490 nm and emission collected with a long-pass filter over 520 nm. This approach has demonstrated that CAPE-induced TRPV1 activation and subsequent calcium influx lead to increased reducing power in the cytoplasm within seconds, connecting signaling modulation to redox regulation. For in vivo validation, xenograft models in immunocompromised mice (e.g., nude mice) with administration of CAPE at 15 mg/kg every three days for 14 days, followed by immunohistochemical analysis of tumor tissues for Ki67, phospho-EGFR, MMP-9, phospho-Akt, Ras, and Raf-1, provides critical translational evidence of pathway modulation. [1] [2]

Nanocarrier Synthesis and Therapeutic Testing Protocols

The development of advanced CAPE delivery systems addresses limitations in bioavailability and targeting, with magnetic nanoparticle (MNP) synthesis emerging as a promising strategy. A detailed protocol for creating PEGylated Fe3O4-CAPE nanoparticles begins with synthesis of Fe3O4 magnetic nanoparticles via co-precipitation of ferrous and ferric chlorides in alkaline conditions, followed by surface modification with polyethylene glycol (PEG) using carbodiimide chemistry (EDC coupling). CAPE is subsequently conjugated to the PEG-MNPs through additional EDC-mediated esterification, creating a stable macromolecular complex with demonstrated enhanced therapeutic efficacy. Comprehensive physicochemical characterization includes X-ray diffraction (XRD) to confirm spinel magnetite crystal structure, vibrating sample magnetometry (VSM) to verify superparamagnetic properties, X-ray photoelectron spectroscopy (XPS) for elemental composition analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm molecular interactions and successful conjugation, and dynamic light scattering (DLS) for hydrodynamic size and zeta potential measurements. Optimized formulations typically exhibit sizes of approximately 125-163 nm with PDI < 0.2 and zeta potential around -38.8 mV, ensuring stability and effective drug delivery properties. [7]

Functional assessment of CAPE and CAPE-nanoparticle formulations utilizes standardized in vitro efficacy assays, including wound healing (scratch) assays to evaluate migration inhibition, transwell migration assays for quantitative chemotaxis measurement, and proliferation assays (MTT, CCK-8) to determine IC50 values. For CAPE-MNPs, additional hyperthermia treatment protocols apply alternating magnetic fields (e.g., 335 kHz, 12.8 kA/m) to induce localized heating, with temperature monitoring and maintenance at 42-45°C for 30-60 minutes. Molecular mechanism investigation includes analysis of heat shock protein (HSP) expression changes following hyperthermia treatment and cell cycle analysis via flow cytometry to identify arrest at specific checkpoints (particularly G2/M phase). These comprehensive experimental approaches facilitate thorough characterization of CAPE's signaling modulation effects from molecular to functional levels, providing robust evidence for its therapeutic potential and mechanisms of action. [2] [7]

Visualization of Experimental Workflow for CAPE Signaling Studies

The following diagram outlines the comprehensive experimental workflow for investigating CAPE's effects on signaling pathways:

Comprehensive experimental workflow for investigating CAPE's effects on signaling pathways.

Therapeutic Applications and Future Perspectives

Colorectal and Prostate Cancer Applications

CAPE demonstrates significant therapeutic potential in gastrointestinal malignancies, particularly colorectal cancer (CRC), where dysregulated MAPK and Akt signaling frequently drive tumor progression and resistance to conventional therapies. Recent advances in nanocarrier systems have enhanced CAPE's bioavailability and targeting efficacy, with studies demonstrating that PEGylated Fe3O4-CAPE magnetic nanoparticles exhibit pH-dependent sustained release kinetics, enhanced cytotoxicity (IC50: 15-30 μg/mL), and significant modulation of MAPK signaling in HT29 colorectal cancer cells. Hyperthermia-induced CAPE-MNP treatment produces enhanced therapeutic effects through reduced proliferation and abrogated tumor growth, with mechanistic studies revealing cell cycle arrest at the G2/M phase and modulation of heat shock protein expression. The strategic combination of CAPE with hyperthermia leverages the intrinsic stress-response pathways in cancer cells, creating a synthetic lethal interaction that enhances therapeutic efficacy while potentially sparing normal tissues. [7]

In prostate cancer models, CAPE's ability to simultaneously suppress both EGFR and Akt signaling addresses a critical therapeutic challenge in advanced disease, where monotherapy targeting individual pathways often yields limited success due to compensatory activation of alternative survival signals. Research demonstrates that CAPE treatment effectively reduces gene expression of key signaling nodes (HRAS, RAF1, AKT2, GSK3A, EGF) and inhibits protein phosphorylation of EGFR (multiple tyrosine residues), FAK, Akt, and ERK1/2. The additive interaction between CAPE and established EGFR inhibitors like gefitinib presents promising combination therapy opportunities that could potentially overcome resistance mechanisms in clinical settings. In vivo validation using prostate xenograft models confirms that CAPE administration (15 mg/kg/3 days for 14 days) significantly suppresses tumor growth while reducing expression of proliferation marker Ki67 and key signaling components in tumor tissues, providing compelling preclinical evidence for further therapeutic development. [2]

Strategic Combination Approaches and Clinical Translation

The future clinical application of CAPE will likely involve rational combination strategies that leverage its multi-target mechanism to enhance efficacy and overcome resistance. CAPE's simultaneous modulation of MAPK and Akt pathways creates a favorable foundation for combination with conventional chemotherapy, targeted agents, and emerging immunotherapies. For instance, the demonstrated ability of MAP4K1 inhibition to enhance T cell activation and improve responses to PD-L1 blockade suggests potential synergy between CAPE and immune checkpoint inhibitors, particularly in poorly immunogenic tumors that resist current immunotherapies. Additionally, CAPE's nanoparticle formulations enable localized delivery and release, potentially combining magnetic targeting with hyperthermia applications for enhanced tissue-specific accumulation and reduced systemic exposure. The development of CAPE-containing multifunctional nanocarriers that incorporate imaging moieties for therapeutic monitoring represents an exciting frontier in theranostic applications. [8] [7]

Despite promising preclinical results, challenges remain in clinical translation, particularly regarding optimal dosing regimens, long-term safety profiles, and formulation stability. The incidence and severity of CAPE's toxic effects appear dose-dependent, with doses below 1 g/day generally well-tolerated but higher doses (2-5 g/day) potentially causing adverse effects. Future research directions should prioritize pharmacokinetic optimization through advanced formulation strategies, comprehensive investigation of CAPE's effects on the tumor microenvironment and immune cell signaling, and identification of predictive biomarkers for patient stratification. The evolving understanding of CAPE's pleiotropic signaling modulation, from rapid ion channel effects to genomic regulation, continues to reveal new therapeutic opportunities beyond oncology, including inflammatory conditions, metabolic disorders, and neurodegenerative diseases where MAPK and Akt signaling play pivotal pathophysiological roles. [4] [1] [2]

Conclusion

References

- 1. The antioxidant property of CAPE depends on TRPV1 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses EGFR/FAK/Akt ... [sciencedirect.com]

- 3. Natural products modulating MAPK for CRC treatment [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the PI3K/Akt signaling pathway by ... [link.springer.com]

- 5. Kinetic Analysis of the MAPK and PI3K/Akt Signaling ... [sciencedirect.com]

- 6. MAPK Signaling in the Interplay Between Oxidative Stress ... [mdpi.com]

- 7. Development and characterization of pegylated Fe 3 O 4 [nature.com]

- 8. MAP4K signaling pathways in cancer: roles, mechanisms ... [nature.com]

Bioactive Compounds of Honeybee Propolis: A Comprehensive Technical Guide for Research and Drug Development

Then, I will now begin writing the main body of the paper.

Introduction and Chemical Diversity

Propolis, commonly known as "bee glue," is a complex natural resinous substance produced by honeybees (Apis mellifera L.) from plant exudates, buds, and sap flows, which is then mixed with bee enzymes, beeswax, and salivary secretions [1] [2]. This multifaceted substance has been used since ancient times in traditional medicine across various cultures, with applications ranging from wound healing to embalming practices in ancient Egypt [1]. The term "propolis" derives from the Greek words pro (meaning "in front of" or "at the entrance to") and polis (meaning "city"), reflecting its role in hive defense and protection [3]. Bees utilize propolis to seal openings in their hives, smooth internal walls, maintain internal homeostasis, and protect against external threats including predators, microorganisms, and adverse weather conditions [1] [4].

The chemical composition of propolis is exceptionally complex and varies significantly based on geographical origin, botanical sources, bee species, season of collection, and climatic conditions [1]. More than 300 chemical constituents have been identified in different propolis samples, with ongoing research continuing to uncover new bioactive molecules [3]. Generally, raw propolis consists of approximately 50% resins, 30% waxes, 10% essential oils, 5% pollen, and 5% various organic compounds [3]. The main bioactive compounds responsible for propolis's diverse pharmacological properties include flavonoids, phenolic acids and their esters, terpenoids, aromatic acids, and various other phenolic compounds [1]. This comprehensive technical review aims to provide researchers, scientists, and drug development professionals with an in-depth analysis of propolis bioactive compounds, their biological activities, extraction methodologies, and potential therapeutic applications.

Chemical Composition of Propolis

The chemical profile of propolis varies considerably depending on its botanical and geographical origins. Researchers have categorized propolis into several major types based on these factors, with distinct chemical compositions characterizing each type [1]. The geographical specificity of propolis composition presents both challenges and opportunities for drug development, as different propolis types may offer varied therapeutic benefits [5].

Table 1: Major Types of Propolis and Their Characteristic Bioactive Compounds

| Propolis Type | Geographical Distribution | Plant Source | Key Bioactive Compounds |

|---|---|---|---|

| Poplar | China, New Zealand, Europe, North America, non-tropic regions of Asia | Populus species (primarily P. nigra) | Flavonoids (chrysin, galangin, pinocembrin); phenolic acids and their esters [1] |

| Brazilian Green | Southeastern Brazil | Baccharis dracunculifolia | Prenylated p-coumaric acids, diterpenic acids, artepillin C [1] [5] |

| Brazilian Red | Northeastern Brazil | Dalbergia ecastaphyllum | Polyprenylated benzophenones, isoflavonoids, prenylated benzophenones [5] |

| Brazilian Brown | Various regions of Brazil | Multiple botanical sources | Flavonoids, phenolic acids, terpenes [5] |

| Birch | Russia | Betula verrucosa | Phenolic acids and their esters [1] |

| Mediterranean | Malta, Sicily, Crete, Greece | Cupressus sempervirens | Diterpenes [1] |

| Pacific | Okinawa, Taiwan, Pacific region | Unknown | C-prenylflavanones, furofuran lignans [1] |

| Cuban/Venezuelan | Cuba, Venezuela | Clusia species | Polyprenylated benzophenones [1] |

The quantitative composition of bioactive compounds in propolis exhibits significant variation even within the same type. Recent studies on Polish propolis revealed that the total phenolic content (TPC) ranged from 116.16 to 219.41 mg GAE/g of ethanolic extract (EEP), while total flavonoid content (TFC) varied from 29.63 to 106.07 mg QE/g EEP [6]. Chromatographic analyses identified epicatechin, catechin, pinobanksin, myricetin, vanillic acid, syringic acid, and caffeic acid phenethyl ester (CAPE) as prominent constituents in these samples [6]. Similarly, Portuguese propolis from the Guarda region demonstrated exceptionally high TPC values, often exceeding 200 mg GAE/g, with strong correlation observed between phenolic content and antioxidant activity [7].

The chemical complexity of propolis is further exemplified by the identification of over 1000 compounds across different propolis types, with new constituents continually being discovered [1]. This diversity presents both challenges and opportunities for standardization in pharmaceutical applications. The seasonal variations and bee species-specific modifications add additional layers of complexity to propolis chemistry, necessitating careful standardization procedures for research and development purposes [1].

Biological Activities and Mechanisms of Action

Antioxidant Activities

Propolis exhibits potent antioxidant properties through multiple mechanisms, including free radical scavenging, metal chelation, and inhibition of oxidative enzymes [4]. The antioxidant capacity of propolis is primarily attributed to its high phenolic and flavonoid content, which correlates strongly with its ability to neutralize reactive oxygen species (ROS) [7]. Studies using various assessment methods (DPPH, FRAP, ABTS+, ORAC) have demonstrated that propolis extracts can significantly reduce oxidative stress in biological systems [4].

The specific antioxidant compounds in propolis include flavonoids (pinocembrin, quercetin, galangin, apigenin, chrysin), phenolic acids (ferulic acid, caffeic acid), and their derivatives [7]. Brazilian green propolis contains distinctive antioxidant components such as 3,5-dicaffeoylquinic acid, 3,4,5-tricaffeoylquinic acid, and artepillin C [4]. European propolis (particularly from Italy and Russia) has been reported to contain higher amounts of polyphenolic compounds and consequently demonstrate greater antioxidant activity compared to Brazilian varieties [4].

Table 2: Quantitative Analysis of Propolis Bioactive Compounds and Antioxidant Activity

| Parameter | Polish Propolis [6] | Portuguese Propolis [7] | Brazilian Propolis [5] |

|---|---|---|---|

| Total Phenolic Content (TPC) | 116.16-219.41 mg GAE/g EEP | >200 mg GAE/g (often up to 329 mg GAE/g) | Varies by type (green, red, brown) |

| Total Flavonoid Content (TFC) | 29.63-106.07 mg QE/g EEP | High (correlates strongly with TPC) | Varies by type and botanical origin |

| DPPH Radical Scavenging | 29.22-35.14% | >85% | Compound-specific (e.g., artepillin C) |

| Key Identified Compounds | Epicatechin, catechin, pinobanksin, myricetin, vanillic acid, syringic acid, CAPE | Pinocembrin, quercetin, galangin, apigenin, chrysin, ferulic acid, caffeic acid | Artepillin C, drupanin, baccharin, kaempferide |

Anti-inflammatory Mechanisms

Propolis demonstrates significant anti-inflammatory effects through modulation of multiple inflammatory pathways [4]. The primary anti-inflammatory mechanisms involve inhibition of the nuclear factor-kappa B (NF-κB) pathway and cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key regulators of inflammatory mediator production [4].

This compound (CAPE), a major bioactive component in various propolis types, has been identified as a potent modulator of arachidonic acid (AA) metabolism [4]. CAPE prevents the release of AA from cell membranes and inhibits gene expression of LOX and COX enzymes [4]. Additionally, propolis constituents suppress the activation of COX-1, COX-2, and the genes responsible for COX-2 expression, thereby reducing the production of prostaglandins and leukotrienes, key mediators of inflammation [4].

Propolis also inhibits the production of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) [4]. These cytokines are stimulated by macrophage activation and promote the inflammatory response through NF-κB translocation [4]. The anti-inflammatory properties of propolis have been demonstrated in both in vitro and in vivo studies, showing particular promise in managing chronic inflammatory conditions [5].

Figure 1: Molecular mechanisms of propolis in inflammation regulation. Propolis primarily acts by inhibiting NF-κB pathway activation and COX/LOX enzymes, reducing production of pro-inflammatory mediators.

Antimicrobial and Antiviral Properties

Propolis exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria, fungi, and viruses [1]. The antimicrobial action is attributed to multiple mechanisms, including disruption of microbial cell membranes, inhibition of protein synthesis, and interference with cellular energy metabolism [8]. The activity against gram-positive bacteria is generally stronger than against gram-negative bacteria, likely due to differences in cell wall structure [9].

Studies have demonstrated propolis efficacy against human papillomaviruses (HPV), with geographical origin significantly influencing antiviral activity [6]. Propolis has also shown activity against herpes simplex virus (HSV-1), influenza virus, HIV-1, and SARS-CoV-2 [6]. The antiviral mechanisms may involve inhibition of viral entry, replication, or assembly, though exact mechanisms vary depending on the specific virus and propolis composition.

Anticancer and Antiproliferative Effects

Propolis and its isolated compounds demonstrate promising anticancer properties through multiple mechanisms, including induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis [1] [9]. The bioactive components in different propolis types exert their anticancer effects through various signaling pathways.

Brazilian green, red, and brown propolis have all shown cytotoxic effects against tumor cells, with compounds such as artepillin C, baccharin, and drupanin identified as key bioactive constituents [5]. These compounds can upregulate pro-apoptotic signals while downregulating anti-apoptotic pathways, leading to selective cancer cell death [9]. Additionally, propolis has demonstrated potential in sensitizing chemoresistance cell lines to conventional chemotherapeutic agents, suggesting value in combination therapies [9].

Extraction and Analytical Protocols

Extraction Methodologies

The extraction process critically influences the yield, composition, and bioactivity of propolis extracts. Various extraction methods and solvents are employed, each with distinct advantages and limitations [7]. The choice of extraction method depends on the target compounds and intended applications.

Cold maceration using ethanol, hydroethanolic solutions, or water remains the most widely applied approach, particularly in pharmaceutical, cosmetic, and food industries [7]. Recent comparative studies on Portuguese propolis demonstrated that 70% ethanol showed a slight advantage for flavonoid recovery, while 96% ethanol was more effective for total phenolic extraction [7]. Aqueous extracts generally contain markedly lower phenolic and flavonoid levels than ethanolic extracts [7].

Novel extraction techniques including ultrasound-assisted extraction, microwave-assisted extraction, supercritical CO₂ extraction, and high-pressure methods have been developed to improve efficiency and yield [2]. Among these, ultrasound-assisted extraction is considered optimal when considering both extraction time and yield [2].

Figure 2: Experimental workflow for propolis extraction. The process involves sample preparation, solvent selection, extraction methodology, and purification to obtain bioactive-rich extracts.

Extraction Optimization

The extraction efficiency of bioactive compounds from propolis depends on multiple parameters that require systematic optimization. Key factors include:

- Solvent-to-material ratio: Typically 1:20 (w/v) for cold maceration [7]

- Extraction time: 24 hours for cold maceration, significantly less for assisted methods [7]

- Temperature: Room temperature (20°C) for cold maceration, higher temperatures for other methods [7]

- Particle size: Reduced through grinding to increase surface area [7]

For silver nanoparticle synthesis using Ethiopian propolis, optimal parameters included reaction times of 120-150 minutes, AgNO₃ to propolis extract volume ratio of 1:1, and neutral to basic pH conditions [8]. The formation and growth of nanoparticles should be monitored using UV-visible spectroscopy to track surface plasmon resonance peaks [8].

Analytical Characterization

Comprehensive chemical characterization of propolis extracts is essential for quality control and standardization. The following analytical methods are routinely employed:

- Total phenolic content (TPC): Determined using the Folin-Ciocalteu assay with gallic acid as standard [7]

- Total flavonoid content (TFC): Measured via aluminum chloride colorimetric method with catechin as standard [7]

- Antioxidant activity: Assessed through multiple complementary methods including DPPH, ABTS, and FRAP assays [7]

- Chromatographic analysis: HPLC, GC, and mass spectrometry for identification and quantification of individual compounds [6]

- Physical characterization: For nanoparticles, SEM, FT-IR, and XRD are used to determine morphology, functional groups, and crystalline structure [8]

Pharmacological Applications and Drug Development

Therapeutic Applications

Propolis has demonstrated diverse therapeutic applications supported by both traditional use and scientific evidence:

Antidiabetic effects: Propolis improves glycemic control through multiple mechanisms, including enhanced insulin secretion, improved insulin sensitivity, and reduction of oxidative stress in pancreatic β-cells [4]. Clinical studies have shown that propolis supplementation can significantly reduce fasting blood glucose and HbA1c levels in patients with type 2 diabetes [4].

Wound healing and tissue repair: The antimicrobial, anti-inflammatory, and antioxidant properties of propolis synergistically promote wound healing [3]. Propolis enhances tissue regeneration and accelerates closure of various wound types, including burns, diabetic ulcers, and surgical incisions [3].

Neuroprotective effects: Propolis exhibits potential benefits for neurological health through its anti-inflammatory and antioxidant activities [9]. Studies indicate that propolis may enhance short-term and long-term memory function when combined with drugs like donepezil, suggesting potential application in cognitive disorders [9].

Dental and oral health: Propolis is used in mouthwashes and toothpastes to prevent caries and treat gingivitis and stomatitis due to its antimicrobial and anti-inflammatory properties [3] [2].

Drug-Herb Interactions

Understanding drug-herb interactions is crucial for the safe incorporation of propolis into therapeutic regimens. From a pharmacodynamic perspective, propolis exhibits positive or synergistic interactions with several chemotherapeutic drugs by enhancing antitumor activity, sensitizing chemoresistance cell lines, and attenuating multi-organ toxicity [9]. The molecular mechanisms involve upregulation of apoptotic signals, immunomodulatory activity, and attenuation of oxidative damage [9].

Propolis also enhances the antibacterial and antifungal activities of many antimicrobial drugs against both sensitive and resistant organisms [9]. The synergistic action is related to strengthened interference with cell wall integrity and protein synthesis [9]. Pharmacokinetic studies show inhibitory activities of propolis extracts on several CYP450 enzymes in vitro and in vivo; however, these effects are deemed insignificant in humans, likely due to the low bioavailability of the contributing bioactive compounds [9].

Emerging Applications and Nanotechnology

Nanotechnology approaches are being employed to enhance the therapeutic potential of propolis by improving its solubility, stability, and bioavailability [8]. Recent research has demonstrated the successful synthesis of silver nanoparticles (AgNPs) using Ethiopian propolis extract, which exhibited significantly enhanced antimicrobial and antioxidant properties compared to crude propolis extract [8].

These propolis-mediated silver nanoparticles (Pro-AgNPs) showed significant growth inhibition against both Gram-negative (Pseudomonas aeruginosa) and Gram-positive (Enterococcus faecalis) bacteria, with inhibition zones of 15.67 ± 0.57 mm and 17.33 ± 1.15 mm, respectively, at a concentration of 50 μg/mL [8]. The DPPH assay revealed potent antioxidant activity with an IC₅₀ value of 45.54 ± 0.57 μg/mL [8]. Such nanotechnology-based approaches hold promise for overcoming current limitations in propolis formulation and delivery.

Conclusion and Future Perspectives

Propolis represents a rich source of bioactive compounds with diverse pharmacological properties, making it a promising candidate for drug development and integrative medicine. The chemical complexity and variability of propolis, while presenting standardization challenges, also offer opportunities for discovering novel therapeutic agents. Future research should focus on:

Standardization and quality control: Developing comprehensive standardization protocols that account for geographical and seasonal variations in propolis composition [1] [5]

Clinical validation: Conducting well-designed clinical trials to substantiate health claims and establish optimal dosages for specific conditions [2]

Drug delivery optimization: Exploring novel formulation strategies, including nanotechnology approaches, to enhance bioavailability and targeted delivery [8]

Mechanistic studies: Further elucidating the molecular mechanisms underlying propolis bioactivities, particularly its synergistic effects with conventional drugs [9]

Sustainable sourcing: Developing sustainable harvesting practices that support bee populations while ensuring consistent propolis quality [5]

References

- 1. Propolis Stands out as a Multifaceted Natural Product [pmc.ncbi.nlm.nih.gov]

- 2. Propolis: An update on its chemistry and pharmacological ... [cmjournal.biomedcentral.com]

- 3. Propolis: A Wonder Bees Product and Its Pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanisms of the effects of Propolis in ... [nutritionandmetabolism.biomedcentral.com]

- 5. Brazilian propolis: Chemical composition, regional ... [sciencedirect.com]

- 6. Biological Activity and Chemical Composition of Propolis ... [pmc.ncbi.nlm.nih.gov]

- 7. Solvent-Driven Extraction of Bioactive Compounds from ... [mdpi.com]

- 8. Ethiopian honeybee propolis: a novel natural source for the ... [frontiersin.org]

- 9. An Overview of the Evidence and Mechanism of Drug– ... [frontiersin.org]

CAPE chemical synthesis esterification caffeic acid phenethyl alcohol

CAPE Synthesis Methodologies at a Glance

The pursuit of CAPE synthesis has evolved from traditional organic solvents to more innovative and sustainable approaches. The table below summarizes the key methods, highlighting a move towards deep eutectic solvents (DES) and enzymatic catalysis.

| Method & Core Concept | Key Components (Role) | Typical Reaction Conditions | Reported Advantages | Primary Considerations |

|---|

| "One Pot" Enzymatic in DES [1] [2] | - Caffeic Acid (CA) & Choline Chloride (DES components)

- 2-Phenylethanol (PE) (Reactant)

- Lipase (Biocatalyst, e.g., Novozym 435) | - Temp: ~70°C

- Time: 24-72 hours

- Molar Ratio (CA:PE): Key investigated variable [2] | - "Green" & non-toxic reaction medium [1]

- "2-in-1" concept simplifies process [2]

- Maintains therapeutic potential of CAPE [1] | - Optimization of molar ratio, water content, and enzyme reuse is critical [2] | | In-Situ DES Chemical Synthesis [3] | - CA & Choline Chloride (form in-situ DES)

- PE (Reactant)

- Acid Catalyst (e.g., p-TSA, Amberlyst 15) | - Temp: 80°C

- Time: Monitored by HPLC

- High PE:CA molar ratio (e.g., 15.8:1) for high conversion [3] | - Avoids additional solvents; work-up with water only [3]

- Uses cheap, biodegradable, edible components (ChCl) [3]

- Solid acid catalysts can be easily separated [3] | - High melting point of DES (~67°C) requires elevated temp [3]

- Separation of DES from product is a general challenge [3] | | Classical Enzymatic in Organic Solvents [2] | - CA & PE (Reactants)

- Lipase (Biocatalyst)

- Isooctane or other organic solvents | - Temp: ~70°C

- Time: 24 hours

- Molar Ratio (Acid:Alcohol): e.g., 1:92 [2] | - Well-established enzymatic methodology [2] | - Uses conventional organic solvents [2]

- Less environmentally friendly profile [2] | | Heck Reaction [4] | - 4-Bromocatechol & Acrylic Acid Phenethyl Ester (Starting materials)

- Pd(OAc)₂ & Ph₃P (Catalyst system)

- Toluene/DMF (Solvent) | - Temp: 90°C

- Time: 24 hours

- Atmosphere: Nitrogen [4] | - Commercially available starting materials [4]

- Versatile conditions for caffeic acid esters [4] | - Multi-step process (protection/Heck/deprotection) [4]

- Moderate yield (~40%) [4]

- Uses palladium catalyst |

Detailed Experimental Protocols

Here are the step-by-step methodologies for two of the most relevant "green" synthesis approaches.

Protocol: Enzymatic Synthesis of CAPE in Deep Eutectic Solvent [2]

This protocol is adapted from the 2025 study, which utilizes a choline-chloride-based DES in a "one pot" system.

- Step 1: DES Preparation Combine choline chloride and caffeic acid in a defined molar ratio (e.g., 1:2) in a reaction vessel. Heat the mixture to 90°C with stirring under an inert atmosphere until a homogeneous, yellowish liquid is formed [2] [3].

- Step 2: Esterification Reaction

- Reduce the temperature of the DES to 70°C.

- Add 2-phenylethanol (PE) at the desired molar ratio to caffeic acid (CA). This is a critical optimization parameter [2].

- Add the biocatalyst (e.g., 50 mg of Novozym 435 per ~10 mg of CA).

- Incubate the mixture at 70°C with continuous shaking (e.g., 1000 rpm) for 24-72 hours [2].

- Step 3: Reaction Monitoring and Work-up

- Monitor the reaction progress by periodically sampling and analyzing via HPLC.

- Upon completion, the reaction mixture can be diluted with methanol to dissolve the products and separate the enzyme.

- CAPE can be separated from the DES and unreacted starting materials, for instance, using water to precipitate the product or through liquid-liquid extraction [3].